Potassium trifluoro(2-fluoropyrimidin-5-yl)borate
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Overview
Description
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki–Miyaura cross-coupling reactions, which are widely employed for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate can be synthesized through the reaction of 2-fluoropyrimidine-5-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under mild conditions, making it an efficient and environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, which is crucial for its application in various chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as tetrahydrofuran or dimethylformamide). The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(2-fluoropyrimidin-5-yl)borate exerts its effects involves the transmetalation step in the Suzuki–Miyaura coupling reaction. During this step, the organoboron compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoroborate
- Potassium pyrimidine-5-trifluoroborate
- Potassium (2-fluoro-5-formylphenyl)trifluoroborate
Uniqueness
Potassium trifluoro(2-fluoropyrimidin-5-yl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the fluoropyrimidine moiety. This combination makes it particularly effective in cross-coupling reactions, offering advantages in terms of yield, selectivity, and reaction conditions compared to other similar compounds .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoropyrimidin-5-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BF4N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUUVZSLKMYISK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BF4KN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855878 |
Source
|
Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-69-7 |
Source
|
Record name | Potassium trifluoro(2-fluoropyrimidin-5-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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